tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate is a compound that has garnered interest in various scientific fields due to its complex structure and potential applications. This compound features a tert-butyl group, a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyacetyl moiety, and a carbamate group. Its stereochemistry, denoted by (3S,4R), adds to its uniqueness and potential specificity in biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. A common synthetic route starts with the preparation of the pyrrolidine ring, followed by selective functionalization at the desired positions to introduce the fluorophenyl and hydroxyacetyl groups. The final step often involves the addition of the tert-butyl carbamate group under basic conditions using reagents like tert-butyl chloroformate.
Industrial Production Methods: Industrially, this compound can be synthesized in a multi-step process involving advanced organic synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is critical to achieving high yields and purity. Scale-up procedures must consider factors like cost, safety, and environmental impact.
Types of Reactions:
Oxidation: The hydroxyacetyl group can undergo oxidation to form corresponding ketone or carboxylic acid derivatives.
Reduction: The carbonyl groups in the molecule can be reduced to corresponding alcohols using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The aromatic fluorine can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Nitration or halogenation agents for electrophilic substitution on the aromatic ring.
Major Products Formed:
Oxidation: Oxidized forms of the hydroxyacetyl group.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
This compound finds applications across several domains:
Chemistry: Utilized in organic synthesis as an intermediate in the preparation of more complex molecules.
Biology: Serves as a probe in studying enzyme activities, particularly those involving esterases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the manufacture of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:
Molecular Targets: The compound interacts with enzymes and receptors that recognize its unique functional groups.
Pathways Involved: It can influence signaling pathways by acting as an inhibitor or activator, depending on the target and context. For example, it may inhibit enzymes that metabolize neurotransmitters, thereby affecting neurotransmission.
Comparison with Similar Compounds
tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate
tert-butyl N-[(3S,4R)-4-(4-chlorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate
tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-acetyl)pyrrolidin-3-yl]carbamate
This compound’s versatility and potential make it a valuable subject for ongoing research and application in various scientific disciplines.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)19-14-9-20(15(22)10-21)8-13(14)11-5-4-6-12(18)7-11/h4-7,13-14,21H,8-10H2,1-3H3,(H,19,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAICWKKLGGJM-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)C(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)C(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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